Cas no 2639408-23-2 (1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid)

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid is a specialized intermediate in organic synthesis, particularly valuable for its dual functional groups: the tert-butoxycarbonyl (Boc) protecting group and the fluorosulfonyloxy (OSO₂F) leaving group. The Boc group ensures selective deprotection under mild acidic conditions, while the fluorosulfonyloxy moiety serves as a highly reactive electrophile, facilitating efficient substitution reactions. This compound is particularly useful in peptide and heterocycle synthesis, where controlled reactivity and stability are critical. Its well-defined structure and high purity make it a reliable choice for constructing complex molecular architectures in pharmaceutical and agrochemical research.
1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid structure
2639408-23-2 structure
商品名:1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS番号:2639408-23-2
MF:C14H16FNO7S
メガワット:361.342746734619
CID:5664206
PubChem ID:165900544

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27729084
    • 2639408-23-2
    • 1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
    • 1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • インチ: 1S/C14H16FNO7S/c1-14(2,3)22-13(19)16-9-5-4-6-11(23-24(15,20)21)8(9)7-10(16)12(17)18/h4-6,10H,7H2,1-3H3,(H,17,18)
    • InChIKey: ZZZNXQXHZVGQAF-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(OC1=CC=CC2=C1CC(C(=O)O)N2C(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 361.06315119g/mol
  • どういたいしつりょう: 361.06315119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 119Ų

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729084-0.25g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
0.25g
$1366.0 2025-03-19
Enamine
EN300-27729084-0.5g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
0.5g
$1426.0 2025-03-19
Enamine
EN300-27729084-0.05g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
0.05g
$1247.0 2025-03-19
Enamine
EN300-27729084-0.1g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
0.1g
$1307.0 2025-03-19
Enamine
EN300-27729084-5g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2
5g
$4309.0 2023-09-10
Enamine
EN300-27729084-10g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2
10g
$6390.0 2023-09-10
Enamine
EN300-27729084-1g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2
1g
$1485.0 2023-09-10
Enamine
EN300-27729084-1.0g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
1.0g
$1485.0 2025-03-19
Enamine
EN300-27729084-10.0g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
10.0g
$6390.0 2025-03-19
Enamine
EN300-27729084-2.5g
1-[(tert-butoxy)carbonyl]-4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylic acid
2639408-23-2 95.0%
2.5g
$2912.0 2025-03-19

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報

Research Brief on 1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 2639408-23-2)

1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 2639408-23-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorosulfonyloxy and tert-butoxycarbonyl (Boc) functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of targeted therapeutics and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its potential in facilitating site-specific modifications and enabling the construction of complex molecular architectures.

Recent research has focused on the application of this compound as a key building block in the synthesis of indole-based derivatives, which are widely recognized for their pharmacological properties. The fluorosulfonyloxy group, in particular, offers a reactive handle for further functionalization, making it a valuable tool in medicinal chemistry. Studies have demonstrated its utility in the development of covalent inhibitors, where the sulfonyl fluoride moiety can form stable bonds with target proteins, thereby enhancing drug specificity and efficacy. This has been particularly relevant in the context of kinase inhibitors and other enzyme-targeted therapies.

In addition to its role in covalent inhibitor design, 1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid has been explored in the context of PROTACs. These bifunctional molecules, which recruit E3 ubiquitin ligases to degrade target proteins, rely heavily on the availability of reactive intermediates like this compound. The Boc-protected indole scaffold provides a stable framework for further modifications, while the fluorosulfonyloxy group enables precise conjugation to linker molecules. Recent advancements in this area have shown promising results in the targeted degradation of disease-relevant proteins, including those involved in cancer and neurodegenerative disorders.

The synthesis and characterization of this compound have also been a subject of recent investigations. Optimized protocols have been developed to improve yield and purity, addressing challenges associated with the stability of the fluorosulfonyloxy group under various reaction conditions. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for downstream applications. Furthermore, computational studies have provided insights into the reactivity and conformational preferences of the molecule, aiding in the design of more efficient synthetic routes.

Looking ahead, the potential applications of 1-(tert-butoxy)carbonyl-4-(fluorosulfonyl)oxy-2,3-dihydro-1H-indole-2-carboxylic acid are expected to expand, particularly in the realms of targeted drug delivery and chemical biology. Its unique combination of reactivity and stability makes it a valuable asset in the toolkit of medicinal chemists. Future research directions may include exploring its use in the development of novel bioconjugation strategies and investigating its role in the modulation of protein-protein interactions. As the field continues to evolve, this compound is likely to remain a focal point of innovation in drug discovery and development.

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